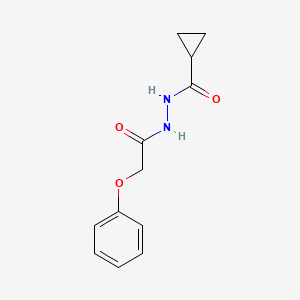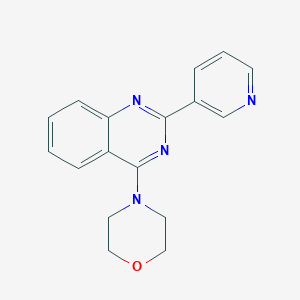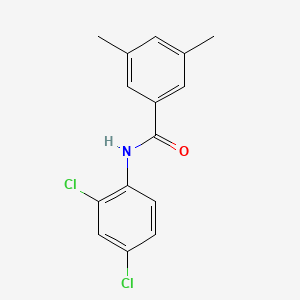
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyacetyl)cyclopropanecarbohydrazide, also known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. PAC is a white solid that is soluble in organic solvents and has a molecular weight of 292.34 g/mol.
作用機序
The mechanism of action of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. This compound has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. Biochemically, this compound has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. Physiologically, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. This compound has also been shown to exhibit antifungal and antibacterial activities.
実験室実験の利点と制限
One advantage of using N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide in lab experiments is its relatively low cost and ease of synthesis. This compound also exhibits a high degree of purity, making it a suitable compound for biochemical and pharmacological studies. However, one limitation of using this compound in lab experiments is its low solubility in water, which may limit its use in certain assays.
将来の方向性
There are several future directions for the study of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of this compound as an insecticide and herbicide. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its pharmacological properties. Finally, the potential use of this compound in combination with other chemotherapeutic agents needs to be explored.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a pharmacological agent.
合成法
The synthesis of N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide involves the reaction of cyclopropanecarboxylic acid with phenoxyacetic acid in the presence of thionyl chloride. The resulting product is then hydrazinolyzed using hydrazine hydrate to yield this compound. The yield of this compound is about 60-70% with a purity of 98%.
科学的研究の応用
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide has been extensively studied for its potential pharmacological properties. It has been found to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been investigated for its potential use as an insecticide and herbicide.
特性
IUPAC Name |
N'-(2-phenoxyacetyl)cyclopropanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(13-14-12(16)9-6-7-9)8-17-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPLIZPBQNSXSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC(=O)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-dimethylphenyl)sulfonyl]-1,4-benzenediol](/img/structure/B5794030.png)
![2-chloro-4-nitro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5794034.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-methylthiourea](/img/structure/B5794045.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5794051.png)




![N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}butanamide](/img/structure/B5794090.png)



